7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

CYP3A4 inhibition drug-drug interaction medicinal chemistry

This 7-benzyl-tetrahydroimidazo[1,5-a]pyrazine scaffold is the optimal core for focused kinase inhibitor libraries (ACK1, mTOR, PI3Kδ) and dual orexin receptor antagonists. The N-7 benzyl group provides a critical hydrophobic anchor occupying the kinase back pocket, delivering nanomolar mTOR IC₅₀ (12 nM) and oral bioavailability in preclinical models. Guarantee reliable SAR studies with ≥98% purity. Procure from verified vendors to ensure consistent quality.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
CAS No. 165894-09-7
Cat. No. B180588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
CAS165894-09-7
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESC1CN2C=NC=C2CN1CC3=CC=CC=C3
InChIInChI=1S/C13H15N3/c1-2-4-12(5-3-1)9-15-6-7-16-11-14-8-13(16)10-15/h1-5,8,11H,6-7,9-10H2
InChIKeyLPAGGGGZFFUSJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS 165894-09-7): Procurement Specifications and Core Chemical Identity


7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS 165894-09-7) is a fused bicyclic heterocyclic compound with molecular formula C₁₃H₁₅N₃ and a molecular weight of 213.28 g/mol . It consists of a tetrahydroimidazo[1,5-a]pyrazine core scaffold bearing an N-benzyl substituent at the 7-position, rendering it a versatile building block for medicinal chemistry applications. This compound is commonly used as an intermediate in the synthesis of kinase inhibitors, orexin receptor antagonists, and other bioactive molecules [1]. The scaffold exhibits a basic pKa of approximately 8.5 (predicted) and LogP of 1.8 (predicted), imparting favorable physicochemical properties for central nervous system penetration [1].

Why Generic Substitution Fails: Structural Nuances in 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine


Simple substitution of 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine with other 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives or closely related imidazo[1,5-a]pyrazine scaffolds often fails because the benzyl group at the 7-position confers unique electronic and steric properties that profoundly influence binding affinity, metabolic stability, and pharmacokinetic behavior [1]. Unsubstituted or differently substituted analogs (e.g., 7-methyl, 7-cyclopropyl, or 7-phenyl derivatives) exhibit distinct target engagement profiles, CYP inhibition liabilities, and synthetic tractability that prevent seamless interchange [2]. Furthermore, the precise 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core distinguishes this compound from related imidazo[1,5-a]pyrazine and 6,7-dihydroimidazo[1,5-a]pyrazin-8(5H)-one frameworks that display divergent kinase selectivity and reactivity patterns [1]. Below, we provide quantitative evidence demonstrating where this compound possesses verifiable differentiation relative to comparators.

Product-Specific Quantitative Evidence Guide: Differentiating 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine from Comparators


CYP3A4 Inhibition Selectivity: 7-Benzyl vs. Unsubstituted 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine exhibits moderate CYP3A4 inhibition with an IC₅₀ of 233 nM, while the unsubstituted 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core shows negligible CYP3A4 inhibition (IC₅₀ > 10,000 nM) under identical assay conditions [1]. This 43-fold difference in inhibitory potency indicates that the N-benzyl substituent significantly enhances CYP3A4 engagement, a factor critical for predicting drug-drug interaction liability.

CYP3A4 inhibition drug-drug interaction medicinal chemistry

Synthetic Route Yield Comparison: Dai Synthesis vs. Alternative 7-Substituted Derivatives

The Dai synthesis of 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine achieves an overall yield of 53% via a three-step sequence (reductive amination, chlorination, cyclization) starting from 4-imidazole carboxaldehyde and 2-benzyl aminoethanol [1]. In contrast, the synthesis of 7-benzyl-1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine yields only 18.2% using alternative routes . This 2.9-fold improvement in synthetic efficiency underscores the value of the optimized Dai route for procurement decisions where cost per gram and scalable production are paramount.

synthetic methodology process chemistry yield optimization

Kinase Scaffold Profiling: 7-Benzyl Derivative vs. 3-Trifluoromethyl Analog

The 7-benzyl-substituted 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold is preferentially employed over the 3-trifluoromethyl analog (CAS 129400-12-3) in ACK1, mTOR, and PI3Kδ inhibitor programs due to its divergent kinase selectivity profile [1]. While direct head-to-head data for the unadorned 7-benzyl compound are not available, class-level SAR studies indicate that the benzyl group at the 7-position provides distinct steric and electronic properties that yield nanomolar potency against ACK1 (e.g., compound 4c in the mTOR series: IC₅₀ = 12 nM) versus micromolar activity for 3-trifluoromethyl derivatives in the same kinase panel [2].

kinase inhibition target selectivity SAR

Best Research and Industrial Application Scenarios for 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS 165894-09-7)


Building Block for Selective ACK1/mTOR/PI3Kδ Kinase Inhibitor Libraries

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine serves as an optimal core scaffold for constructing focused kinase inhibitor libraries targeting ACK1, mTOR, and PI3Kδ. The benzyl substituent provides a critical hydrophobic anchor that occupies the kinase back pocket, while the N-7 position offers a vector for further derivatization to optimize selectivity and pharmacokinetic properties. Representative compounds derived from this scaffold have demonstrated nanomolar mTOR inhibition (IC₅₀ = 12 nM) and oral bioavailability in preclinical models [1]. Researchers should procure this building block at ≥98% purity from Bide Pharmatech or Aladdin Scientific to ensure reliable SAR studies.

Intermediate for Dual Orexin Receptor Antagonist (DORA) Lead Optimization

This compound is a key intermediate in the synthesis of dual orexin receptor antagonists (DORAs) for insomnia and related sleep disorders. The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core mimics the piperidine/piperazine motifs present in almorexant and suvorexant, while the benzyl group facilitates brain penetration and target engagement [2]. Medicinal chemists should utilize the Dai synthesis route (53% overall yield) to prepare multigram quantities for preclinical sleep-promoting activity studies in rat EEG models [3].

Chemical Probe for HDAC and CYP3A4 Pharmacological Studies

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine exhibits quantifiable HDAC2 inhibition (IC₅₀ = 400 nM), HDAC1 inhibition (IC₅₀ = 550 nM), and CYP3A4 inhibition (IC₅₀ = 233 nM) [4]. This polypharmacology profile makes it suitable as a chemical probe for investigating epigenetic regulation and drug metabolism pathways in cellular models. Procurement of this compound at >99% purity from vendors like Fluorochem or CymitQuimica is recommended to minimize confounding off-target effects in probe-based assays.

Technical Documentation Hub

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